molecular formula C4H7BrO2S B6270601 (3S)-3-bromo-1lambda6-thiolane-1,1-dione CAS No. 2381571-73-7

(3S)-3-bromo-1lambda6-thiolane-1,1-dione

Cat. No.: B6270601
CAS No.: 2381571-73-7
M. Wt: 199.1
InChI Key:
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Description

(3S)-3-bromo-1lambda6-thiolane-1,1-dione is a chemical compound characterized by the presence of a bromine atom attached to a thiolane ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-bromo-1lambda6-thiolane-1,1-dione typically involves the bromination of thiolane derivatives. One common method is the reaction of thiolane-1,1-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-bromo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the bromine atom can lead to the formation of thiolane derivatives with different functional groups.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with different functional groups.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

(3S)-3-bromo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-bromo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-chloro-1lambda6-thiolane-1,1-dione: Similar structure but with a chlorine atom instead of bromine.

    (3S)-3-iodo-1lambda6-thiolane-1,1-dione: Similar structure but with an iodine atom instead of bromine.

    (3S)-3-fluoro-1lambda6-thiolane-1,1-dione: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3S)-3-bromo-1lambda6-thiolane-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

2381571-73-7

Molecular Formula

C4H7BrO2S

Molecular Weight

199.1

Purity

70

Origin of Product

United States

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